2-Methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylic acid
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Overview
Description
2-Methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 2-position, a thiophene ring at the 6-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrimidine-4-carboxylic acid with thiophene-3-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methyl group and the thiophene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the thiophene ring and the pyrimidine core can facilitate interactions with biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(thiophen-3-yl)pyrimidine-5-carboxylic acid
- 2-Methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylic acid
- 2-Methyl-6-(furan-3-yl)pyrimidine-4-carboxylic acid
Uniqueness
2-Methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylic acid is unique due to the specific positioning of the thiophene ring and the carboxylic acid group, which can influence its chemical reactivity and biological activity. The presence of the thiophene ring can enhance its electronic properties, making it suitable for applications in organic electronics and as a potential pharmacophore in drug design .
Properties
IUPAC Name |
2-methyl-6-thiophen-3-ylpyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-6-11-8(7-2-3-15-5-7)4-9(12-6)10(13)14/h2-5H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAYLAXEYSZFCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(=O)O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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